molecular formula C7H14N4 B13248622 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine

3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine

Cat. No.: B13248622
M. Wt: 154.21 g/mol
InChI Key: UAASKDIQYJCLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is highly efficient and selective, making it a popular choice for synthesizing triazole derivatives . The general reaction scheme involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of triazole compounds often employs continuous flow methods to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

3-methyl-1-(triazol-1-yl)butan-2-amine

InChI

InChI=1S/C7H14N4/c1-6(2)7(8)5-11-4-3-9-10-11/h3-4,6-7H,5,8H2,1-2H3

InChI Key

UAASKDIQYJCLMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN1C=CN=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.